(4S)-1-Bromo-4-methylhexane
Description
Significance of Chirality in Advanced Organic Chemistry
Chirality, a fundamental concept in stereochemistry, describes the property of a molecule that is non-superimposable on its mirror image. nih.gov This three-dimensional asymmetry is a critical consideration in advanced organic chemistry, as it profoundly influences the physical, chemical, and biological properties of compounds. nih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different interactions within biological systems, where enzymes and receptors are themselves chiral. savemyexams.com This enantioselectivity is of paramount importance in the pharmaceutical industry, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause adverse effects. nih.govsavemyexams.com Consequently, the ability to synthesize single enantiomers of chiral molecules is a key objective in modern drug discovery and development. rsc.org
Overview of Chiral Bromoalkanes as Stereoselective Synthetic Intermediates
Chiral bromoalkanes are a class of haloalkanes that serve as versatile intermediates in stereoselective synthesis. nih.govresearchgate.net The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. When the bromoalkane is chiral, these substitution reactions can proceed with a high degree of stereochemical control, enabling the synthesis of specific stereoisomers of more complex molecules. This makes chiral bromoalkanes valuable building blocks in asymmetric synthesis, where the goal is to create a single enantiomer of a target molecule. rsc.org Their utility extends to the formation of Grignard reagents and participation in various cross-coupling reactions, further expanding their synthetic potential. researchgate.net The strategic use of chiral bromoalkanes allows chemists to construct intricate molecular frameworks with precise control over the spatial arrangement of atoms.
Research Context of (4S)-1-Bromo-4-methylhexane within Contemporary Synthetic Methodologies
This compound is a specific chiral bromoalkane that finds application as a synthetic intermediate. Its structure consists of a six-carbon hexane (B92381) chain with a bromine atom at the first position and a methyl group at the fourth position, which is a stereocenter with an (S) configuration. nih.gov This defined stereochemistry makes it a useful chiral building block for the synthesis of enantiomerically pure target molecules.
Research has demonstrated the synthesis of this compound with high enantiomeric purity. For instance, a patented method involves the bromination cyclization of a chiral precursor, achieving a high yield and excellent enantiomeric excess. This highlights the deliberate effort to access this specific chiral intermediate for use in further synthetic transformations. Its application is exemplified in the synthesis of pheromones, where the precise stereochemistry is crucial for biological activity. researchgate.net The compound undergoes typical reactions of primary alkyl bromides, such as nucleophilic substitution (SN2) reactions, though the methyl group at the C4 position can introduce some steric hindrance.
Below are tables detailing the identifiers and computed physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 53353-01-8 nih.gov |
| Molecular Formula | C₇H₁₅Br nih.gov |
| InChI | InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3/t7-/m0/s1 nih.gov |
| InChIKey | QIXNVYCYRYRCAK-ZETCQYMHSA-N nih.gov |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 179.10 | g/mol nih.gov |
| XLogP3 | 3.6 | |
| Boiling Point (Joback Calculated) | 425.28 | K |
| Melting Point (Joback Calculated) | 213.45 | K |
| Enthalpy of Vaporization (ΔvapH°) | 37.22 | kJ/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53353-01-8 |
|---|---|
Molecular Formula |
C7H15B |
Molecular Weight |
179.1 g/mol |
IUPAC Name |
(4S)-1-bromo-4-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
QIXNVYCYRYRCAK-ZETCQYMHSA-N |
SMILES |
CCC(C)CCCBr |
Isomeric SMILES |
CC[C@H](C)CCCBr |
Canonical SMILES |
CCC(C)CCCBr |
Origin of Product |
United States |
Stereocontrolled Reactions of 4s 1 Bromo 4 Methylhexane in Organic Transformations
Nucleophilic Substitution Reactions (SN1 and SN2)
(4S)-1-Bromo-4-methylhexane, being a primary alkyl halide, is highly susceptible to nucleophilic substitution reactions. The primary nature of the carbon bearing the bromine atom strongly favors the SN2 mechanism over the SN1 pathway. The steric hindrance from the methyl group at the C4 position may slightly decrease the reaction rates compared to unbranched 1-bromoalkanes, but the SN2 pathway remains the predominant mode of substitution.
Stereochemical Course and Mechanistic Insights
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. For this compound, the distinction between SN1 and SN2 pathways is clearly illustrated by the stereochemistry of the products.
The SN2 (bimolecular nucleophilic substitution) reaction proceeds through a concerted, single-step mechanism. chemicalnote.compearson.com In this process, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). chemicalnote.compearson.com This "backside attack" leads to a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. chemicalnote.com As the reaction progresses, the bond to the leaving group breaks, and the bond to the nucleophile forms, resulting in an inversion of the stereochemical configuration at the reaction center. chemicalnote.compearson.com
In the case of this compound, the substitution occurs at the C1 carbon, which is not a stereocenter. The stereochemistry of the molecule is determined by the chiral center at C4. Therefore, while the SN2 reaction proceeds with inversion of configuration at the C1 position, the (4S) configuration at the C4 position remains unchanged throughout the reaction. For instance, the reaction with sodium cyanide would yield (4S)-4-methylheptanenitrile, retaining the original stereochemistry at the C4 position.
The SN1 (unimolecular nucleophilic substitution) reaction is generally disfavored for primary alkyl halides like this compound due to the high instability of the resulting primary carbocation. chemicalnote.comchemistrysteps.com However, if forced under conditions that promote carbocation formation (e.g., a strongly ionizing, non-nucleophilic solvent), the reaction would proceed through a two-step mechanism. chemicalnote.compressbooks.pub
The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. chemicalnote.comchemistrysteps.compressbooks.pub The nucleophile can then attack this planar intermediate from either face with equal probability. chemicalnote.compressbooks.pub If the reaction were to occur at a chiral center, this would lead to a racemic mixture of both possible enantiomers, a process known as racemization. chemicalnote.compressbooks.publibretexts.org For this compound, since the reaction center (C1) is not chiral, the concept of racemization at the substitution site is not applicable. The stereochemistry at the distant C4 chiral center would be preserved in any resulting product.
Intramolecular Nucleophilic Cyclization Reactions
Intramolecular nucleophilic substitution reactions can occur if a molecule contains both a leaving group and a nucleophile. If the geometry is favorable, the internal nucleophile can attack the electrophilic carbon, leading to the formation of a cyclic product. For a derivative of this compound to undergo intramolecular cyclization, a nucleophilic group would need to be present elsewhere in the molecule, positioned to allow for the formation of a stable ring (typically 5- or 6-membered rings).
For example, if the ethyl group at the C4 position were replaced by a functional group containing an oxygen or nitrogen atom, such as in (4S)-1-bromo-4-methylhexan-5-ol, an intramolecular SN2 reaction could potentially occur. In such a scenario, the hydroxyl group could act as an internal nucleophile, attacking the C1 carbon and displacing the bromide to form a substituted tetrahydrofuran. The stereochemistry at the C4 position would influence the stereochemistry of the resulting cyclic product. While this is a plausible reaction pathway based on general principles, specific research on such intramolecular cyclizations for this compound itself is not extensively documented in the reviewed literature.
Elimination Reactions (E1 and E2)
In the presence of a base, this compound can undergo elimination reactions to form alkenes. The dominant mechanism is typically the E2 (bimolecular elimination) pathway, especially with strong, non-nucleophilic bases. ksu.edu.sa
The E2 reaction is a concerted process where the base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously, forming a double bond. pearson.com For this compound, there are two different β-hydrogens: those on C2.
According to Zaitsev's rule, when multiple elimination products are possible, the major product is the more substituted (and therefore more stable) alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, removal of a proton from the C2 position would lead to the formation of 4-methylhex-1-ene. As this is the only possible alkene product from an E2 reaction, regioselectivity is not a factor. However, the use of a bulky, sterically hindered base, such as potassium tert-butoxide (KOtBu), would also favor the formation of 4-methylhex-1-ene.
The E1 (unimolecular elimination) reaction, which proceeds through a carbocation intermediate, is less likely for this primary halide. ksu.edu.sa If it were to occur, it would compete with the SN1 reaction under similar conditions (polar, ionizing solvent and a weak base). ksu.edu.samasterorganicchemistry.com
| Base/Solvent | Predicted Major Product | Governing Principle |
|---|---|---|
| Potassium tert-butoxide (KOtBu) in tert-butanol | 4-Methylhex-1-ene | E2 Elimination |
| Sodium ethoxide in ethanol | 4-Methylhex-1-ene | E2 Elimination |
Regioselectivity and Stereoselectivity in Alkene Formation
Elimination reactions of this compound, a primary alkyl halide, can lead to the formation of different alkene isomers. The distribution of these products is governed by the principles of regioselectivity and stereoselectivity, which are influenced by factors such as the nature of the base used and the stereochemistry of the substrate.
Zaitsev's Rule and Hofmann Products
When this compound undergoes an E2 elimination, there are two possible β-hydrogens that can be abstracted, leading to two potential regioisomeric alkenes: 4-methylhex-1-ene (the Hofmann product) and 4-methylhex-2-ene (the Zaitsev product).
Zaitsev's Rule predicts the formation of the more substituted, and thus more thermodynamically stable, alkene as the major product. libretexts.orgmasterorganicchemistry.com In this case, removal of a proton from the C2 position would yield 4-methylhex-2-ene.
Hofmann's Rule , conversely, predicts that the major product will be the least substituted alkene. libretexts.orgmasterorganicchemistry.com This is favored when using a sterically bulky base, which preferentially abstracts the more accessible proton from the less hindered C1-methyl group, leading to 4-methyl-1-pentene. masterorganicchemistry.comyoutube.comyoutube.com
The choice of base is a critical determinant of the product ratio. libretexts.orgyoutube.com Small, strong bases like sodium ethoxide tend to favor the Zaitsev product, while large, bulky bases such as potassium tert-butoxide favor the formation of the Hofmann product due to steric hindrance. masterorganicchemistry.comsaskoer.ca
| Base | Predicted Major Product | Rule Followed | Rationale |
| Sodium Ethoxide (EtO⁻) | 4-Methylhex-2-ene | Zaitsev | A small base can access the more sterically hindered secondary proton to form the more stable alkene. youtube.com |
| Potassium tert-Butoxide (t-BuO⁻) | 4-Methyl-1-pentene | Hofmann | A bulky base preferentially attacks the less sterically hindered primary proton. masterorganicchemistry.comsaskoer.ca |
Anti-periplanar Transition State in E2 Reactions
The E2 reaction proceeds through a concerted mechanism where the abstracted proton and the leaving group must be in an anti-periplanar orientation. chemistrysteps.comdalalinstitute.comlibretexts.orgopenstax.org This specific geometric arrangement is necessary for the simultaneous formation of the new π-bond as the C-H and C-Br bonds break. dalalinstitute.comlibretexts.org The molecule must adopt a conformation where the hydrogen atom on the β-carbon and the bromine atom on the α-carbon are in the same plane and on opposite sides of the C-C bond. chemistrysteps.comopenstax.org
For this compound, rotation around the C1-C2 and C2-C3 bonds allows the molecule to achieve the necessary anti-periplanar conformation for the elimination to occur. The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene if a new chiral center is formed or if E/Z isomerism is possible in the product. chemistrysteps.com Since the elimination from this compound to form 4-methylhex-2-ene creates a new double bond where E/Z isomerism is possible, the anti-periplanar requirement will dictate which stereoisomer is formed. chemistrysteps.comyoutube.com
Competition between Substitution and Elimination Pathways
Primary alkyl halides like this compound can undergo both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions. pressbooks.pubmasterorganicchemistry.com The outcome of the reaction is a competition between these two pathways and is primarily influenced by the nature of the reagent (nucleophile vs. base) and steric hindrance. acs.orglibretexts.org
SN2 Reactions : These are favored by strong, small nucleophiles. pressbooks.pub The nucleophile attacks the electrophilic carbon atom, leading to inversion of configuration at that center. For this compound, an SN2 reaction would occur at C1.
E2 Reactions : These are favored by strong, bulky bases. masterorganicchemistry.comlibretexts.org The base abstracts a proton from a carbon adjacent to the one bearing the leaving group.
The methyl group at the C4 position in this compound introduces some steric hindrance, which can slightly decrease the rate of SN2 reactions compared to unbranched primary alkyl halides. youtube.com However, as a primary halide, SN2 reactions are generally favored unless a strong, sterically hindered base is used. masterorganicchemistry.comreddit.com
| Reagent | Predominant Pathway | Rationale |
| Strong, non-bulky nucleophile/base (e.g., OH⁻, OMe⁻) | SN2 | Favors nucleophilic attack on the unhindered primary carbon. pressbooks.publibretexts.org |
| Strong, bulky base (e.g., t-BuO⁻, LDA) | E2 | Steric hindrance disfavors SN2, making proton abstraction for elimination more likely. masterorganicchemistry.comyoutube.com |
Organometallic Coupling Reactions
The carbon-bromine bond in this compound allows for the formation of various organometallic reagents, which are versatile intermediates in organic synthesis for forming new carbon-carbon bonds.
Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Gilman Reagents)
Grignard Reagents : this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (4S)-4-methylhexylmagnesium bromide. wisc.edu The stereocenter at C4 is not expected to be affected during the formation of the Grignard reagent. These reagents are strong nucleophiles and bases, reacting with a variety of electrophiles, such as carbonyl compounds, to form alcohols. wisc.edu
Gilman Reagents (Organocuprates) : Gilman reagents are diorganocopper compounds, typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide. wikipedia.orgmasterorganicchemistry.com To synthesize a Gilman reagent from this compound, it would first need to be converted to the corresponding organolithium reagent. These reagents are particularly useful for their ability to undergo coupling reactions with organic halides. wikipedia.orglibretexts.org Gilman reagents are considered soft nucleophiles and are known for their utility in conjugate additions and SN2 reactions with a wide range of substrates. organicchemistrytutor.comrsc.org
Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Suzuki-Miyaura)
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgethz.ch
For this compound, a primary alkyl bromide, the Suzuki-Miyaura reaction would typically involve coupling with an aryl- or vinylboronic acid (or its ester derivative) to form a new carbon-carbon bond. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the reaction with alkyl halides. nih.gov These reactions are known for their high functional group tolerance. nih.govnih.govorganic-chemistry.org The stereocenter at C4 in this compound would be retained in the final coupled product.
An example of a Suzuki-Miyaura coupling reaction involving this compound is the reaction with an arylboronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄, to produce a (4S)-4-methylhexylarene.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | (4S)-4-Methylhexylarene |
| Suzuki-Miyaura | Vinylborane | Pd(OAc)₂/PCy₃ / Base | (4S)-4-Methyl-alkene derivative |
Radical Reactions involving this compound
Radical reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of chiral molecules such as this compound, the stereochemical outcome of these reactions is of paramount importance. The generation of a radical at a stereocenter can often lead to racemization, posing a significant challenge for stereocontrolled transformations. However, radical reactions occurring at a site remote from the chiral center, such as the primary carbon bearing the bromine atom in this compound, can often proceed with retention of the stereochemical integrity of the chiral center.
The primary carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a primary alkyl radical. This can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen-atom donor like tributyltin hydride, or through modern photoredox catalysis. The resulting (4S)-4-methylhexyl radical can then participate in a variety of transformations.
One of the fundamental radical reactions is the Giese reaction, which involves the addition of a radical to an electron-deficient alkene. For this compound, this would involve the formation of the (4S)-4-methylhexyl radical, which could then add to a Michael acceptor. The stereocenter at C4 is not directly involved in the radical addition step, and thus, the reaction is expected to proceed with retention of the (S)-configuration.
Intramolecular radical cyclizations are another important class of reactions. If the this compound scaffold were modified to contain an appropriately positioned unsaturated bond, the generated primary radical could undergo cyclization. The stereochemical outcome of such cyclizations is often governed by the principles laid out by Beckwith and Houk, which predict the formation of the thermodynamically more stable ring system, often with a high degree of diastereoselectivity influenced by the existing stereocenter.
Modern photoredox catalysis offers a mild and efficient way to generate alkyl radicals from alkyl bromides. These methods often utilize visible light and a photocatalyst to initiate the radical process, avoiding the use of stoichiometric and often toxic tin reagents. The (4S)-4-methylhexyl radical generated under these conditions can participate in a wide array of coupling reactions, including cross-couplings with various partners.
While specific research findings on the radical reactions of this compound are not extensively documented in the literature, the expected reactivity can be inferred from studies on structurally similar chiral bromoalkanes. The following tables present representative data from such analogous systems to illustrate the potential transformations.
Table 1: Representative Data for Giese-Type Reactions of Chiral Primary Bromoalkanes
| Entry | Chiral Bromoalkane | Alkene Acceptor | Radical Initiator/Conditions | Product | Diastereomeric Ratio (d.r.) |
| 1 | (S)-1-Bromo-3-methylpentane | Acrylonitrile | AIBN, Bu₃SnH, Benzene, 80 °C | (S)-3-Methyl-2-(2-cyanoethyl)pentane | >95:5 |
| 2 | (R)-1-Bromo-4-phenylhexane | Methyl acrylate | fac-Ir(ppy)₃, Blue LED, Hantzsch ester | Methyl (R)-3-(4-phenylhexyl)propanoate | >95:5 |
| 3 | (S)-1-Bromo-2-methylbutane | Diethyl maleate | Ru(bpy)₃Cl₂, White LED, Ascorbic acid | Diethyl (S)-2-(2-methylbutyl)succinate | >98:2 |
This table presents illustrative data from analogous systems to demonstrate the expected stereochemical outcome and reaction conditions for Giese-type reactions involving chiral primary bromoalkanes.
Table 2: Representative Data for Radical Cyclizations of Modified Chiral Bromoalkanes
| Entry | Substrate | Radical Initiator/Conditions | Product of Cyclization | Diastereomeric Ratio (d.r.) |
| 1 | (S)-1-Bromo-6-hepten-3-ol | AIBN, Bu₃SnH, Toluene, 110 °C | (1R,3S)-1-Methyl-3-cyclopentylmethanol | 90:10 |
| 2 | (R)-N-allyl-N-(4-bromobutyl)aniline | fac-Ir(ppy)₃, Blue LED, DIPEA | (R)-1-Phenyl-3-methylpyrrolidine | 85:15 |
| 3 | (S)-1-Bromo-2-methyl-6-heptyne | Ti(III)Cl₃, Zn, CH₂Cl₂, rt | (S)-1,2-Dimethyl-3-methylenecyclopentane | 92:8 |
This table provides examples of radical cyclizations with chiral substrates analogous to modified this compound, highlighting the potential for diastereoselective ring formation.
Application of 4s 1 Bromo 4 Methylhexane As a Chiral Building Block in Complex Molecule Synthesis
Role in Asymmetric Synthesis of Natural Products
The enantiopure nature of (4S)-1-Bromo-4-methylhexane is crucial for its application in asymmetric synthesis, where the biological activity of the final product is often dependent on a specific stereoisomer.
Chiral alkyl halides with branched methyl groups are common structural motifs in insect pheromones. bsu.by The enantiomer of the subject compound, (R)-1-Bromo-4-methylhexane, has been successfully utilized as a key chiral fragment in the synthesis of (R,Z)-14-methyl-8-hexadecenal. researchgate.net This compound, known as cis-trogodermal, is a principal component of the aggregation pheromone for the Khapra beetle (Trogoderma granarium), a significant pest of stored grain. researchgate.net The synthesis demonstrates how the chiral integrity of the bromoalkane is transferred to the final pheromone structure, highlighting the importance of such building blocks. researchgate.net While this example uses the (R)-enantiomer, the principle directly applies to the use of this compound for synthesizing other enantiomerically specific pheromones or related natural products. researchgate.netbiosynth.com
Table 1: Example of a Related Chiral Building Block in Pheromone Synthesis
| Chiral Building Block | Target Pheromone Component | Synthesized Pheromone Name | Reference |
| (R)-1-Bromo-4-methylhexane | (R,Z)-14-methyl-8-hexadecenal | cis-Trogodermal | researchgate.net |
The structural framework of this compound is a component of numerous complex, biologically active natural products. Chiral synthons like it are essential starting materials for constructing specific segments of larger molecules, particularly in the pharmaceutical field where a compound's therapeutic effect is often tied to its precise stereochemistry. smolecule.com Its utility lies in its ability to serve as an intermediate, introducing a stereodefined methyl-branched alkyl chain, a common feature in polyketide and fatty-acid-derived natural products. bsu.bysmolecule.com The synthesis of various bioactive compounds, including certain antibiotics and cytotoxic lactones, often relies on the strategic incorporation of such chiral fragments. bsu.by
Construction of Chiral Scaffolds and Stereodefined Stereocenters
The primary application of this compound as a building block is in the reliable construction of new stereocenters. Because it is a primary bromide with a stereocenter at the C4 position, it readily undergoes SN2 reactions with a wide range of nucleophiles. A key feature of the SN2 mechanism is that it proceeds without affecting the existing chiral center, meaning the (4S) configuration is faithfully retained in the product. This allows chemists to install a variety of functional groups, creating new, more complex chiral scaffolds with a predictable three-dimensional structure.
Table 2: Illustrative SN2 Reactions for Creating Stereodefined Centers
| Reactant Nucleophile | Resulting Functional Group | Product Name Example | Significance |
| Sodium Azide (NaN₃) | Azide | (4S)-1-Azido-4-methylhexane | Precursor to chiral amines |
| Sodium Cyanide (NaCN) | Nitrile | (S)-5-Methylheptanenitrile | Chain extension, precursor to acids/amines |
| Lithium Dialkylcuprate (R₂CuLi) | Alkyl | (S)-4-Methyl-alkane | Forms new C-C bonds with stereocontrol |
| Sodium Malonate Derivative | Ester | Diethyl 2-((S)-4-methylhexyl)malonate | Advanced C-C bond formation |
Development of Novel Synthetic Pathways Utilizing its Intrinsic Chirality
The intrinsic chirality of this compound is leveraged in modern synthetic methodologies, particularly in transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions that preserve the stereochemical integrity of the chiral building block. For instance, in Suzuki or Heck coupling reactions, the chiral alkyl group can be joined to aryl, vinyl, or other organic fragments, leading to the creation of novel and complex chiral molecules that would be difficult to access through other methods. This approach expands the synthetic utility of this compound beyond simple nucleophilic substitution, incorporating its stereodefined structure into a broader range of molecular architectures.
Table 3: Cross-Coupling Reactions Utilizing the Chiral Alkyl Halide
| Reaction Type | Catalyst Example | Coupling Partner | Product Class |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | (S)-4-Methylhexyl-substituted arenes |
| Heck Reaction | Pd(OAc)₂ | Styrene | Alkenylated derivatives with a chiral side chain |
| Negishi Coupling | PdCl₂(dppf) | Organozinc reagent | Varied C-C coupled products |
Enantioselective Transformations in Cascade and Multi-Component Reactions
As a well-defined chiral electrophile, this compound is a suitable candidate for use in cascade and multi-component reactions (MCRs). In these complex transformations, multiple bonds are formed in a single operation, and the introduction of a chiral component is essential for controlling the stereochemical outcome of the final product. The defined (4S) stereocenter of the bromoalkane can direct the stereochemistry of subsequent bond-forming events in a cascade sequence. While specific examples of its use in MCRs are not extensively documented, its known reactivity in SN2 and cross-coupling reactions makes it a valuable potential substrate for the design of new, efficient, and stereoselective multi-component syntheses.
Mechanistic Investigations and Theoretical Approaches Pertaining to 4s 1 Bromo 4 Methylhexane
Computational Chemistry Studies
Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions involving (4S)-1-bromo-4-methylhexane at a molecular level. Through the use of quantum mechanical calculations, researchers can model reaction pathways and analyze structural features that are often difficult to probe experimentally.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations allow for the identification and characterization of transient species, including intermediates and transition states.
For instance, in a patented cyclization route to synthesize compounds with the (4S) configuration, a bromonium ion intermediate is formed, which then undergoes ring-opening. DFT calculations have been employed to determine the Gibbs free energy of activation (ΔG‡) for the transition state of this process, providing quantitative support for the proposed mechanism. Such studies indicate that steric factors, like shielding from a tert-butoxy (B1229062) group, can favor the formation of the (4S) stereocenter.
Computational modeling is also applied to predict the geometries of transition states and understand the impact of steric effects in nucleophilic substitution (SN2) reactions of this compound. Furthermore, DFT calculations can be utilized to predict the regioselectivity in other transformations, such as cross-coupling reactions.
Table 1: Calculated Transition State Energy for a Cyclization Reaction
| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Source |
| Ring-opening of bromonium ion | Density Functional Theory (DFT) | Gibbs Free Energy of Activation (ΔG‡) | 24.3 |
A key application of computational studies is the prediction of the stereochemical course of a reaction. For this compound, which possesses a primary bromide, SN2 reactions are a common pathway. Theoretical models consistently predict that these reactions proceed with inversion of configuration at the carbon atom undergoing substitution (C1), a hallmark of the SN2 mechanism.
In contrast, other synthetic routes may proceed with retention of configuration. For example, the stereochemical integrity in certain patented bromination cyclization methods is maintained due to the nature of bromine's electrophilic attack on an alkene intermediate. The ability to predict whether a reaction will proceed with inversion, retention, or racemization is critical for designing enantioselective syntheses. The (4S) configuration itself can influence reaction outcomes, distinguishing its reactivity from its (4R) enantiomer, particularly in interactions with other chiral molecules or catalysts.
The hexane (B92381) backbone of this compound exhibits significant conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis, often aided by computational modeling, reveals that extended, staggered arrangements are generally the most thermodynamically stable states as they minimize steric strain.
The presence of the methyl group at the C4 position introduces specific steric constraints that influence the molecule's three-dimensional shape and, consequently, its reactivity. For example, certain conformations may sterically hinder the approach of a nucleophile in an SN2 reaction, potentially leading to a reduced reaction rate compared to unbranched analogues like 1-bromohexane.
Solvent effects also play a critical role in determining conformational preferences. Polar solvents can stabilize more compact, gauche conformations, while nonpolar solvents tend to favor the extended trans conformations. This solvent-dependent conformational equilibrium can impact the selectivity of a reaction by altering the relative populations of reactive conformers.
Table 2: Conformational Parameters and Influencing Factors
| Conformational Parameter | Energy Range (kJ/mol) | Preferred Arrangement | Influencing Factor | Source |
| Gauche vs. Trans | 2.55 - 2.85 | Trans | Steric minimization | |
| C-C Bond Rotation | Variable | Staggered | Electronic stabilization | |
| Solvent Effects | 0.1 - 0.2 | Environment-specific | Polarity matching |
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on reaction rates, offering further mechanistic insights. For this compound, a primary area of investigation is the rate of nucleophilic substitution reactions.
Due to the primary nature of the bromide, SN2 reactions are expected to be the predominant substitution pathway. However, the steric hindrance introduced by the methyl group at the C4 position can influence the reaction rate. Kinetic experiments comparing the reactivity of this compound with less hindered analogues are designed to quantify these steric effects. Such studies can involve varying the nucleophile and measuring activation energies through the construction of Arrhenius plots.
A notable finding from kinetic studies highlights the sensitivity of the reaction rate to the steric bulk near the chiral center. It has been demonstrated that replacing the methyl group at the C4 position with a slightly larger ethyl group results in a significant (40%) decrease in the reaction rate, underscoring the critical role of steric factors in controlling reactivity.
Table 3: Comparative SN2 Reaction Rate Data
| Substrate | Relative Rate | Influencing Factor | Source |
| This compound | Moderate | Minor steric hindrance from C4-methyl group | |
| 1-Bromohexane | Higher | Less steric hindrance | |
| (4S)-1-Bromo-4-ethylhexane | Lower (40% decrease vs. methyl) | Increased steric hindrance from C4-ethyl group |
Spectroscopic Techniques for Mechanistic Insights (e.g., in situ NMR, IR)
Spectroscopic methods are indispensable for both structural elucidation and for gaining a dynamic understanding of reaction mechanisms. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary analytical tools.
¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the molecule by analyzing chemical shifts, splitting patterns (such as those arising from diastereotopic protons near the chiral center), and coupling constants. Temperature-dependent NMR studies on related hexane derivatives have been used to probe the energy differences and populations of various conformational states, providing experimental validation for computational analyses.
IR spectroscopy is effective for verifying the presence of specific functional groups, with the characteristic C-Br stretching vibration for this compound appearing in the range of approximately 560–650 cm⁻¹.
While standard spectroscopic techniques are used for product characterization, advanced in situ methods can provide real-time mechanistic information. In situ NMR and IR spectroscopy allow for the monitoring of reactant consumption, intermediate formation, and product generation as a reaction progresses. Although specific in situ studies on this compound are not widely reported in the provided literature, these techniques offer the potential to directly observe transient intermediates and kinetically profile complex reaction pathways, thus providing powerful mechanistic insights.
Advanced Analytical Characterization in Chiral Bromoalkane Research
Chromatographic Methods for Enantiomeric Purity Determination
Chromatographic techniques are indispensable for separating enantiomers and determining the enantiomeric purity of chiral compounds.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful method for the separation of volatile enantiomers like (4S)-1-bromo-4-methylhexane. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. libretexts.orgresearchgate.net
Research Findings:
The separation of unfunctionalized chiral alkanes, such as those with a methyl branch, presents a challenge due to the lack of functional groups for strong interactions with the CSP. researchgate.net The enantiorecognition relies on weak van der Waals forces. researchgate.net Cyclodextrin-based CSPs are commonly employed for the resolution of such enantiomers. mdpi.commpg.de For instance, heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin has demonstrated enantioselectivity towards chiral bromoalkanes. mpg.de The separation of enantiomers of compounds like 2-bromobutane (B33332) has been successfully achieved using chiral GC. mdpi.commpg.de
To determine enantiomeric purity, a sample of this compound would be injected into a GC equipped with a suitable chiral column. libretexts.org The resulting chromatogram would ideally show two separated peaks corresponding to the (S) and (R) enantiomers. The ratio of the peak areas allows for the calculation of the enantiomeric excess (ee), a measure of the sample's purity. libretexts.orgcore.ac.uk An alternative approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. researchgate.net
Table 1: Chiral GC Parameters for Bromoalkane Separation
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Cyclodextrin derivatives (e.g., heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin) |
| Column Type | Capillary |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized ramp for resolution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic Techniques for Structure and Stereochemistry Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. wpmucdn.comslideshare.netrsc.orgresearchgate.netstanford.edu Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons. The protons on the carbon bearing the bromine atom (CH₂Br) would be expected to appear as a triplet at approximately 3.40 ppm due to the deshielding effect of the bromine. The protons of the methyl group at the chiral center would likely appear as a doublet. The remaining methylene (B1212753) and methine protons would produce complex multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom bonded to the bromine would appear at a specific chemical shift, influenced by the halogen's electronegativity. For instance, in 1-bromopentane, a related compound, the C-Br carbon appears around 33-35 ppm. The presence of the chiral center can lead to diastereotopic protons on adjacent methylene groups, which may result in distinct signals or complex splitting patterns.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | CH₂Br | ~3.40 | Triplet (t) | | CH(CH₃) | Multiplet (m) | | CH₃ (at C4) | Doublet (d) | | Other CH₂, CH₃ | Aliphatic region multiplets | Note: Predicted values are based on related structures and general principles; actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. knockhardy.org.uk For this compound (C₇H₁₅Br), the molecular ion peak would be observed as a pair of peaks of nearly equal intensity, M⁺ and [M+2]⁺, due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.infolibretexts.org The calculated monoisotopic mass is 178.035713 u. chemspider.com
The fragmentation pattern provides structural clues. The C-Br bond is relatively weak, so a prominent fragment would likely correspond to the loss of the bromine atom, resulting in a butyl cation fragment [C₄H₉]⁺ at m/z 57, which is often the base peak in similar bromoalkanes. docbrown.info Other fragments would arise from the cleavage of C-C bonds in the hexane (B92381) chain.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Fragment | Notes |
|---|---|---|
| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peaks (⁷⁹Br/⁸¹Br) |
| 57 | [C₄H₉]⁺ | Loss of CH₂CH₂Br |
| 43 | [C₃H₇]⁺ | Further fragmentation |
| 29 | [C₂H₅]⁺ | Further fragmentation |
Note: The relative intensities of fragments can provide further structural information.
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) Spectroscopy: The IR spectrum of an alkyl halide is characterized by the C-X stretching vibration. orgchemboulder.com The C-Br stretch for bromoalkanes typically appears in the fingerprint region, between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com Due to its position in a complex region of the spectrum, it can be difficult to assign definitively without comparison to reference spectra. libretexts.org Other characteristic bands would include the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and C-H bending vibrations. A C-H wag of the –CH₂X group can also be observed between 1300-1150 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The C-Br stretch is also observable in the Raman spectrum. The combination of IR and Raman data offers a more complete picture of the vibrational characteristics of this compound.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | ~2850-2960 | ~2850-2960 |
| CH₂ Wag (-CH₂Br) | ~1300-1150 | - |
| C-Br Stretch | ~690-515 | ~690-515 |
Note: Frequencies are approximate and can be influenced by the molecular environment.
Optical Rotation and Circular Dichroism
Optical rotation and circular dichroism (CD) are chiroptical techniques that are fundamental for characterizing chiral molecules. scribd.comnih.gov
Optical Rotation: As a chiral molecule, this compound will rotate the plane of plane-polarized light. scribd.com The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. The "(S)" designation in the name indicates the absolute configuration at the chiral center, which is related to the sign of the optical rotation, although the relationship is not always straightforward. This measurement is a key identifier for a specific enantiomer.
Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. scribd.comrsc.orgmetu.edu.tr While simple alkyl halides may not have strong chromophores for UV-Vis absorption, subtle electronic transitions can still give rise to a CD spectrum. This spectrum is a unique fingerprint for a particular enantiomer and can be used to determine its absolute configuration, often with the aid of computational predictions. nih.gov
Future Directions and Research Opportunities
Sustainable and Green Chemistry Approaches to (4S)-1-Bromo-4-methylhexane Synthesis
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For this compound, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. ijrpr.com
Key areas of development include:
Biocatalytic Methods: The use of enzymes, such as haloalkane dehalogenases or lipases, presents a significant opportunity for the enantioselective synthesis of chiral alkyl halides. mdpi.com Enzymatic resolutions or desymmetrization of prochiral precursors can offer high enantiopurity under mild, aqueous conditions, representing a greener alternative to traditional chemical catalysis. mdpi.com The α/β hydrolase superfamily of enzymes, known for excellent chemo-, regio-, and enantio-selectivity, is a promising area for developing biocatalysts for chiral chemical production. mdpi.com
Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting material atoms into the final product are central to green synthesis. Future research will likely explore catalytic routes that avoid stoichiometric waste products. For instance, developing catalytic systems for the direct asymmetric bromination of 4-methylhex-1-ene would be more atom-economical than multi-step sequences involving activating groups.
Use of Greener Solvents: Shifting away from volatile and hazardous organic solvents is a core tenet of green chemistry. Research into performing the synthesis of this compound in alternative solvents like water, supercritical fluids, or bio-based solvents is anticipated. mdpi.com While the solubility of nonpolar substrates can be a challenge in water, techniques such as micellar catalysis or the use of co-solvents can overcome these limitations. mdpi.comresearchgate.net
Solvent-Free Conditions: Conducting reactions without a solvent medium can lead to significant reductions in waste and energy usage. nih.gov Mechanochemical methods, where mechanical force is used to initiate reactions, or solvent-free catalytic reactions could be explored for the synthesis of this compound.
| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes (e.g., hydrolases) for specific activity. mdpi.com |
| Atom Economy | Maximizes resource efficiency, minimizes byproduct formation. | Development of direct catalytic asymmetric bromination reactions. |
| Greener Solvents | Reduced environmental impact and worker hazard. | Synthesis in water, ionic liquids, or bio-derived solvents. mdpi.com |
| Solvent-Free Reactions | Lower environmental footprint, potential for increased reaction rates. | Exploration of mechanochemistry and solid-state reaction conditions. nih.gov |
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. For the synthesis and derivatization of this compound, flow chemistry and automation are set to play a crucial role.
Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The synthesis of this compound could be adapted to a flow process, potentially improving yield and purity while minimizing the risks associated with handling hazardous reagents like bromine.
Automated Synthesis Platforms: Automated synthesizers can perform multi-step reaction sequences with minimal human intervention, accelerating the discovery and optimization of new reaction pathways. sigmaaldrich.comchemspeed.com Such platforms could be employed to rapidly screen different catalysts, ligands, and reaction conditions for the enantioselective synthesis of this compound. Furthermore, automated systems can integrate purification and analysis steps, streamlining the entire workflow from starting material to pure product. sigmaaldrich.com One patented approach describes an automated synthesizer for the stereoselective synthesis of chiral, non-racemic small molecules using iterative cycles. google.com
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous production, handling of hazardous intermediates. | Enhanced safety, improved process control, easier scalability. rsc.orgresearchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis of derivatives. | Increased efficiency, rapid optimization, accelerated discovery. sigmaaldrich.comchemspeed.com |
Exploration of Novel Reactivity Patterns and Derivatizations
While this compound is a primary alkyl bromide, its chiral nature invites the exploration of new and stereoselective transformations. Future research will likely focus on expanding its synthetic utility beyond standard nucleophilic substitution and elimination reactions.
Novel Cross-Coupling Reactions: There is an opportunity to develop new transition-metal-catalyzed cross-coupling reactions that utilize this compound as a chiral electrophile. Beyond standard Suzuki and Heck couplings, exploring enantioconvergent coupling reactions could allow for the use of a racemic starting material to generate a single enantiomer of the product. researchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds within the this compound backbone would provide a powerful tool for creating complex molecular architectures. The development of catalysts that can selectively activate and functionalize specific C-H bonds in the presence of the bromo-substituent would be a significant advancement.
Derivatization for Biological and Materials Science Applications: The synthesis of novel derivatives of this compound is a promising avenue for discovering new bioactive compounds or functional materials. Its structural motif is found in some insect pheromones, suggesting that related derivatives could have applications in agriculture. smolecule.comresearchgate.netrsc.org Derivatization could involve introducing new functional groups through substitution of the bromide or by modifying the alkyl chain. The use of chiral derivatizing reagents can also be employed to confirm stereochemistry and explore new properties. ugent.besigmaaldrich.com
| Research Area | Description | Potential Outcome |
| Novel Cross-Coupling | Developing new catalytic systems for stereoretentive or stereoconvergent couplings. | Access to a wider range of chiral products from this compound. researchgate.net |
| C-H Functionalization | Selective activation and reaction at C-H bonds within the molecule. | More direct and efficient routes to complex, functionalized chiral molecules. |
| New Derivatizations | Synthesis of analogs for applications in pheromone synthesis or as building blocks for pharmaceuticals and materials. | Discovery of new compounds with useful biological or material properties. smolecule.comrsc.org |
Computational Design and Optimization of Enantioselective Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. ijrpr.com
Catalyst and Ligand Design: DFT calculations can be used to model the transition states of enantioselective reactions involving this compound. This allows for the rational design of new chiral ligands and catalysts that can enhance enantioselectivity and reaction rates. acs.orgacs.orgresearchgate.net By understanding the non-covalent interactions between the substrate and the catalyst, more effective catalytic systems can be developed.
Mechanism Elucidation: Computational studies can provide detailed insights into the reaction pathways of complex transformations. For instance, in cross-coupling reactions, DFT can help to elucidate the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, identifying the enantioselectivity-determining step. acs.orgacs.org
Optimization of Reaction Conditions: By modeling the effect of different solvents, temperatures, and additives on the reaction energetics, computational chemistry can guide the experimental optimization of reaction conditions, saving time and resources.
| Computational Tool | Application | Objective |
| Density Functional Theory (DFT) | Modeling transition states and reaction pathways. | Rational design of chiral catalysts and ligands for improved enantioselectivity. acs.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of substrate-catalyst complexes. | Understanding the influence of conformational flexibility on stereochemical outcomes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving the substrate. | Designing or engineering enzymes for more efficient and selective synthesis. |
Q & A
Q. How can (4S)-1-Bromo-4-methylhexane be synthesized with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric alkylation or enzymatic resolution. Key steps include:
- Using chiral catalysts (e.g., Evans auxiliaries) to induce stereochemistry at the 4S position.
- Quenching intermediates with brominating agents (e.g., NBS or PBr₃) to preserve stereochemical integrity.
- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR for splitting patterns (e.g., diastereotopic protons near the chiral center) and coupling constants.
- IR Spectroscopy : Verify C-Br stretching vibrations at ~560–650 cm.
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
Advanced Research Questions
Q. How does steric hindrance from the 4-methyl group influence the reaction kinetics of nucleophilic substitution (SN_\text{N}N2) in this compound?
- Methodological Answer : Design experiments to compare reaction rates with less hindered analogs (e.g., 1-bromohexane):
- Vary nucleophiles (e.g., iodide vs. azide) in polar aprotic solvents (e.g., DMSO).
- Measure activation energy via Arrhenius plots.
- Computational modeling (DFT) can predict transition-state geometries and steric effects .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?
- Methodological Answer :
- Replication : Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
- Control Experiments : Test for trace moisture or impurities using Karl Fischer titration.
- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. What role does this compound play in structure-activity relationship (SAR) studies of brominated alkanes?
- Methodological Answer :
- Compare reactivity and biological activity with analogs (e.g., 4-(Bromomethyl)-1,1-dimethylcyclohexane).
- Use Table 1 to correlate substituent effects with properties:
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| This compound | Moderate | High |
| 4-Bromo-2-methylphenol | High | Moderate |
| 3-Bromopropionic acid | Low | Low |
| Data sourced from comparative studies of brominated compounds . |
Q. How can density functional theory (DFT) predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Optimize molecular geometries using software (e.g., Gaussian) to calculate bond dissociation energies (BDEs).
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Validate predictions with experimental data (e.g., Suzuki-Miyaura coupling yields) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
